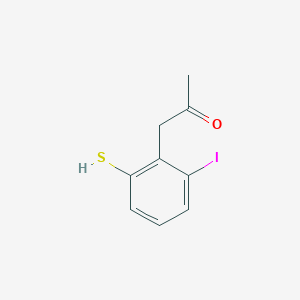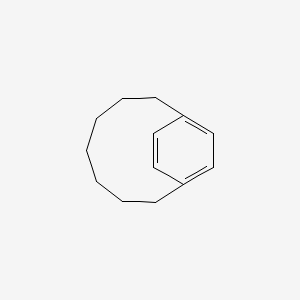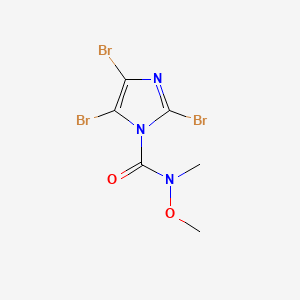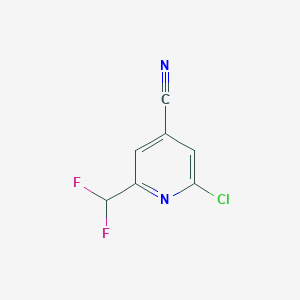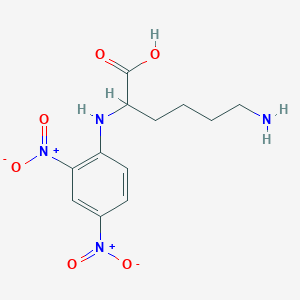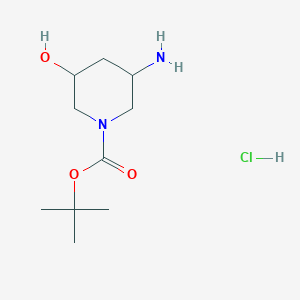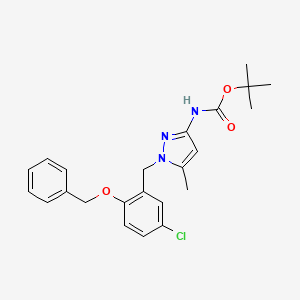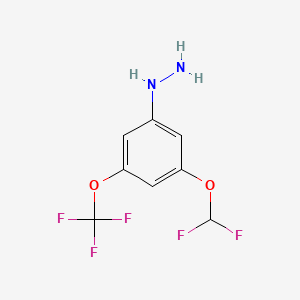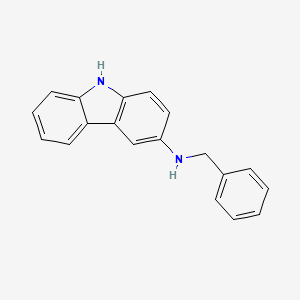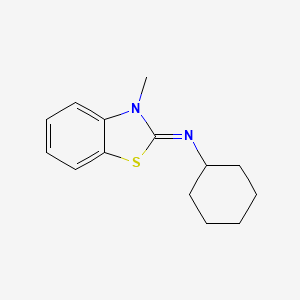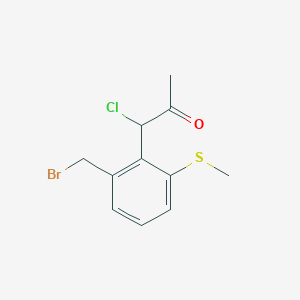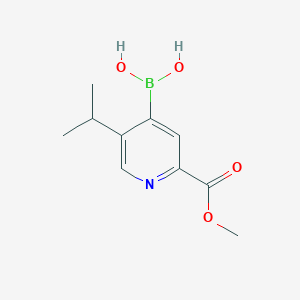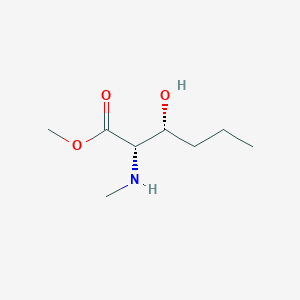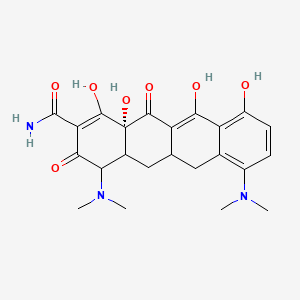
(4S,4aS,5aR,12aS)4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide;(4S,4aS,5aR,12aS)4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Minocycline is a second-generation tetracycline antibiotic that is widely used to treat a variety of bacterial infections. It is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria. Minocycline is often used to treat conditions such as acne, pneumonia, and certain types of arthritis. It was first described in the literature in 1966 and was granted FDA approval on June 30, 1971 .
Preparation Methods
Minocycline is synthesized through a series of chemical reactions that modify the structure of tetracycline. The synthetic route involves the modification of carbons 7-9 on the D ring of the tetracycline molecule to enhance its efficacy. The industrial production of minocycline typically involves the use of various reagents and solvents under controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Minocycline undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include proline, hydroxyl acetone, and nitro-benzaldehyde. One notable reaction is the proline-catalyzed three-component Mannich reaction, which involves the formation of a new carbon-carbon bond. The major products formed from these reactions are typically derivatives of minocycline with enhanced biological activity .
Scientific Research Applications
Minocycline has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of antibiotic action. In biology, minocycline is used to investigate the effects of antibiotics on bacterial protein synthesis. In medicine, it is used to treat various infections and inflammatory conditions. Additionally, minocycline has shown promise as a therapeutic agent for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, due to its anti-inflammatory and neuroprotective properties .
Mechanism of Action
Minocycline exerts its effects by inhibiting bacterial protein synthesis. It enters bacterial cells through porins and binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell. Minocycline also has anti-inflammatory and anti-apoptotic properties, which contribute to its therapeutic effects in non-bacterial diseases .
Comparison with Similar Compounds
Minocycline is often compared to other tetracycline antibiotics, such as doxycycline and tetracycline. While all three compounds share a similar mechanism of action, minocycline is unique in its ability to penetrate the blood-brain barrier, making it particularly effective for treating central nervous system infections. Additionally, minocycline has a longer half-life and higher bioavailability compared to doxycycline and tetracycline, which enhances its therapeutic efficacy .
Similar Compounds::- Doxycycline
- Tetracycline
- Oxytetracycline
Properties
Molecular Formula |
C23H27N3O7 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9?,11?,17?,23-/m0/s1 |
InChI Key |
FFTVPQUHLQBXQZ-KHKMKUPUSA-N |
Isomeric SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


